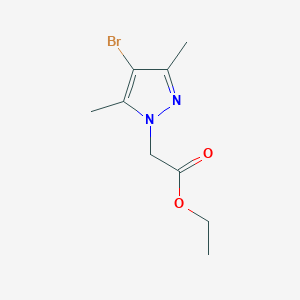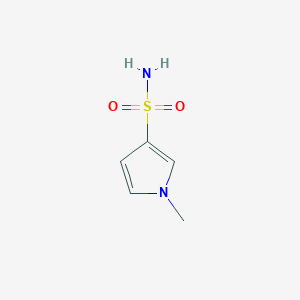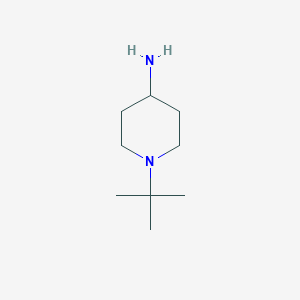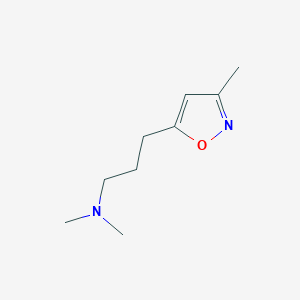
1-(3-Chloro-propoxymethyl)-2-methoxy-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-propoxymethyl)-2-methoxy-benzene, also known as CPMB, is a chemical compound that has been widely used in scientific research. It is a benzene derivative that has a chloro-substituted propoxymethyl group and a methoxy group attached to it. CPMB has been synthesized using different methods, and its applications in scientific research have been explored extensively.
科学的研究の応用
1-(3-Chloro-propoxymethyl)-2-methoxy-benzene has been used in scientific research for various applications, including as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. It has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. Additionally, 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene has been used as a precursor for the synthesis of other compounds with potential biological activity.
作用機序
The mechanism of action of 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene is not fully understood, but it is believed to involve the interaction of the chloro-substituted propoxymethyl group and the methoxy group with specific targets in biological systems. This interaction may result in changes in the conformation or activity of the target molecules, leading to the observed biological effects.
Biochemical and Physiological Effects:
1-(3-Chloro-propoxymethyl)-2-methoxy-benzene has been shown to exhibit various biochemical and physiological effects in different biological systems. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells by activating specific pathways. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. Additionally, 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene has been reported to have antimicrobial activity against different bacterial strains.
実験室実験の利点と制限
1-(3-Chloro-propoxymethyl)-2-methoxy-benzene has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action and biological effects.
将来の方向性
There are several future directions for research on 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene, including the development of new synthesis methods to improve yield and purity, the identification of specific targets and pathways involved in its mechanism of action, and the exploration of its potential applications in different fields, such as medicine, materials science, and environmental science.
In conclusion, 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene is a benzene derivative that has been widely used in scientific research for various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene in different fields and to develop new applications for this compound.
特性
CAS番号 |
188875-36-7 |
|---|---|
製品名 |
1-(3-Chloro-propoxymethyl)-2-methoxy-benzene |
分子式 |
C11H15ClO2 |
分子量 |
214.69 g/mol |
IUPAC名 |
1-(3-chloropropoxymethyl)-2-methoxybenzene |
InChI |
InChI=1S/C11H15ClO2/c1-13-11-6-3-2-5-10(11)9-14-8-4-7-12/h2-3,5-6H,4,7-9H2,1H3 |
InChIキー |
UKBFNAFIUSTHIV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1COCCCCl |
正規SMILES |
COC1=CC=CC=C1COCCCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

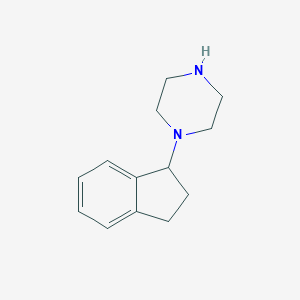
![4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid](/img/structure/B60847.png)
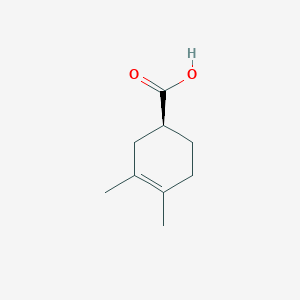
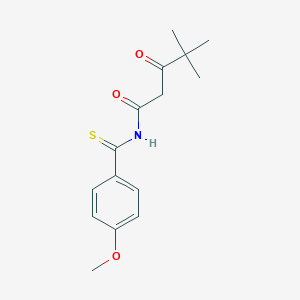
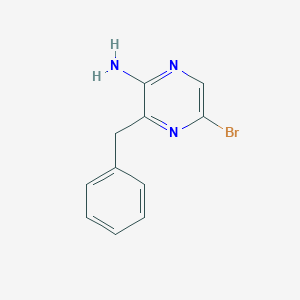

![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)


